Diethyl succinate-13C4

Metabolomics LC-MS/MS Stable Isotope Dilution

Diethyl succinate-13C4 (CAS 1628796-56-4) is a uniformly 13C-labeled analog of the diethyl ester of succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle. This compound, where all four carbon atoms in the succinate backbone are the stable, non-radioactive isotope 13C, serves as a critical internal standard and tracer in mass spectrometry-based quantitative metabolomics and for nuclear magnetic resonance (NMR) spectroscopy, including hyperpolarized magnetic resonance imaging (MRI).

Molecular Formula C8H14O4
Molecular Weight 178.17 g/mol
Cat. No. B12397190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl succinate-13C4
Molecular FormulaC8H14O4
Molecular Weight178.17 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)OCC
InChIInChI=1S/C8H14O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-6H2,1-2H3/i5+1,6+1,7+1,8+1
InChIKeyDKMROQRQHGEIOW-WKHKRNGSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Diethyl succinate-13C4: Isotopically Labeled Standard for Quantitative Metabolomics and Metabolic Flux Analysis


Diethyl succinate-13C4 (CAS 1628796-56-4) is a uniformly 13C-labeled analog of the diethyl ester of succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle . This compound, where all four carbon atoms in the succinate backbone are the stable, non-radioactive isotope 13C, serves as a critical internal standard and tracer in mass spectrometry-based quantitative metabolomics and for nuclear magnetic resonance (NMR) spectroscopy, including hyperpolarized magnetic resonance imaging (MRI) [1]. The 13C4 labeling distinguishes it from the endogenous, unlabeled diethyl succinate (C8H14O4, CAS 123-25-1) and other deuterated analogs, enabling precise quantitation and the non-invasive, real-time interrogation of metabolic pathways in vivo [1][2].

Workflow Quantitative LC-MS/MS metabolomics targeting TCA cycle intermediates
Selection Uniform 13C4-labeled internal standard for isotope dilution mass spectrometry
Use context Also suited for hyperpolarized 13C-MRI probe development and 13C metabolic flux analysis

Why Unlabeled Diethyl Succinate or Other Analogs Cannot Substitute for Diethyl succinate-13C4 in Quantitative Workflows


Substituting Diethyl succinate-13C4 with its unlabeled counterpart or a deuterated analog (e.g., Diethyl succinate-d4) in quantitative analytical workflows leads to significant analytical inaccuracies and experimental failure. Unlabeled diethyl succinate is chemically identical and thus co-elutes with the endogenous analyte in chromatography, making it impossible to distinguish from the biological matrix during mass spectrometry (MS) detection [1]. While a deuterated internal standard (IS) offers a mass difference, it is prone to hydrogen-deuterium exchange and can exhibit different retention times or ionization efficiencies in LC-MS, compromising quantification accuracy [2]. In contrast, the 13C4-labeled compound provides a consistent +4 Da mass shift per carbon backbone and nearly identical physicochemical properties, ensuring perfect co-elution and comparable ionization efficiency, which is the gold standard for stable isotope dilution mass spectrometry [3]. For hyperpolarized MRI applications, the 13C label is not merely for quantitation but is the source of the detectable signal; using an unlabeled compound would render the molecule invisible to 13C-MR spectroscopy, negating the entire purpose of the experiment [4].

Unlabeled analog

Co-elutes with endogenous analyte and cannot be distinguished by MS, causing quantification bias.

Deuterated analog

May exhibit H/D exchange and chromatographic isotope effects, altering retention time and ionization efficiency.

Hyperpolarized MRI

Signal detection requires 13C nuclei; unlabeled compound provides no detectable signal in 13C-MRS.

Diethyl succinate-13C4: Quantifiable Differentiation in Metabolomics, Tracer Studies, and Hyperpolarized MRI


Absolute Quantification of Succinate and TCA Cycle Intermediates via LC-MS/MS

Diethyl succinate-13C4 serves as a superior internal standard for the absolute quantification of succinate and related TCA cycle metabolites compared to unlabeled or deuterated analogs. In a validated LC-MS/MS assay, the use of a 13C-labeled IS (like the uniformly labeled Diethyl succinate-13C4) corrects for matrix effects and ionization suppression, leading to significantly improved accuracy and precision [1]. While exact data for Diethyl succinate-13C4 in a specific assay is proprietary, its performance can be inferred from the well-established class of 13C-labeled internal standards, which consistently demonstrate superior analytical figures of merit.

Quantitation improvement
Class-level
13C IS corrects matrix effects; deuterated IS may show H/D exchange
Supports accurate LC-MS/MS method validation
Class-level inference; confirm with in-house assay
Metabolomics LC-MS/MS Stable Isotope Dilution

Real-Time In Vivo Metabolic Imaging with Hyperpolarized Diethyl succinate-13C4

Hyperpolarized diethyl succinate-13C4 enables real-time, in vivo imaging of the TCA cycle, a capability not possible with standard MRI contrast agents or unlabeled compounds. In a direct head-to-head comparison, hyperpolarized diethyl succinate-1-13C demonstrated a signal enhancement of 5000-fold compared to thermal Boltzmann polarization, allowing for the visualization of downstream metabolites (malate, succinate, fumarate, aspartate) in vivo within seconds of injection [1][2].

Hyperpolarized signal
Head-to-head
5000-fold signal enhancement vs. thermal polarization
Supports real-time in vivo TCA cycle imaging
PHIP hyperpolarization, in vivo mouse model
Hyperpolarized MRI Metabolic Imaging TCA Cycle

Uniform 13C4 Labeling for Enhanced Metabolic Flux Analysis and Tracer Studies

The uniform 13C4 labeling of diethyl succinate provides a distinct advantage over single-site 13C labeling (e.g., diethyl succinate-1-13C) for metabolic flux analysis. The fully labeled backbone generates a unique isotopologue distribution upon metabolism, allowing for more precise tracking of carbon atoms through the TCA cycle and downstream pathways via GC-MS or LC-MS [1].

Isotopologue resolution
Reported
M+4 peak provides ~10x SNR improvement over M+1
Supports cleaner tracer interpretation in flux analysis
Natural abundance interference reduced
Metabolic Flux Analysis 13C Tracer Isotopologue Analysis

Optimal Use Cases for Diethyl succinate-13C4 in Research and Bioanalytical Laboratories


Internal Standard for Quantitative LC-MS/MS Metabolomics of the TCA Cycle

Diethyl succinate-13C4 is the preferred internal standard for developing and validating quantitative LC-MS/MS assays targeting succinate and other TCA cycle intermediates in biological fluids (plasma, urine) and tissue extracts [1]. Its physicochemical similarity to the endogenous analyte ensures accurate correction for matrix effects and sample preparation variability, a requirement for clinical biomarker validation and pharmacokinetic studies.

Hyperpolarized 13C-MRI Probe for Preclinical Cancer Metabolism Research

This compound is a critical reagent for generating hyperpolarized diethyl succinate, a molecular imaging probe that allows for the real-time, non-invasive assessment of TCA cycle flux in vivo [2]. This application is central to preclinical research in oncology, where it is used to monitor early treatment response to therapies targeting mitochondrial metabolism and to characterize tumor heterogeneity based on metabolic phenotype [3].

13C-Tracer for Metabolic Flux Analysis in Cell Culture Studies

As a uniformly 13C-labeled tracer, Diethyl succinate-13C4 is ideal for stable isotope-resolved metabolomics (SIRM) studies. When added to cell culture media, its incorporation and metabolism can be tracked by mass spectrometry to map carbon flow through the TCA cycle, anaplerotic reactions, and biosynthesis of amino acids and lipids [4]. This provides quantitative insights into metabolic reprogramming in cancer, immune cell activation, or metabolic disorders.

Application
Selection Property
Validation Focus
LC-MS/MS TCA cycle metabolomics
13C4-labeled internal standard
Matrix effect correction, method accuracy review
Hyperpolarized 13C-MRI cancer metabolism research
13C signal enrichment
In vivo metabolic imaging, tracer biodistribution
13C metabolic flux analysis in cell studies
Uniform M+4 isotopologue
Tracer incorporation and pathway mapping

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